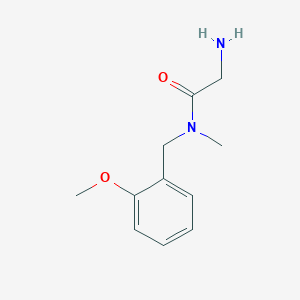

2-Amino-N-(2-methoxy-benzyl)-N-methyl-acetamide

Description

Structural Classification and Relevance within Organic Chemistry

From a structural standpoint, 2-Amino-N-(2-methoxy-benzyl)-N-methyl-acetamide is a tertiary amide derived from the amino acid glycine. It can be systematically deconstructed into three primary components: a 2-amino-N-methyl-acetamide core, an N-benzyl group, and a methoxy (B1213986) substituent on the benzyl (B1604629) ring at the ortho position.

The Amide Bond: The central feature of the molecule is the amide linkage (-C(=O)N-). Amide bonds are of paramount importance in organic chemistry and biochemistry, forming the backbone of peptides and proteins. guidechem.com Their unique electronic and conformational properties, including resonance stabilization and the ability to act as both hydrogen bond donors and acceptors, are crucial for molecular recognition and biological activity. cambridgemedchemconsulting.com

N-Methylation: The presence of a methyl group on the amide nitrogen (N-methylation) is a common motif in medicinal chemistry. N-methylation can influence a molecule's conformational flexibility, metabolic stability, and membrane permeability, thereby affecting its pharmacokinetic and pharmacodynamic properties. monash.edu N-methylacetamide itself is often used as a simple model system for studying the properties of the peptide bond. fiveable.menih.gov

The combination of these structural elements within a single molecule makes this compound a valuable subject for academic inquiry into structure-activity relationships and the impact of specific functional groups on molecular behavior.

Table 1: Key Structural Features of this compound

| Structural Feature | Description | Significance in Organic Chemistry |

| Tertiary Amide | An amide in which the nitrogen atom is bonded to two carbon atoms in addition to the carbonyl carbon. | Influences rotational barriers, steric hindrance, and hydrogen bonding capacity. |

| 2-Amino-acetamide Core | A derivative of the simplest amino acid, glycine, with a primary amine. | Provides a basic center and potential for further functionalization. |

| N-Methyl Group | A methyl group attached to the amide nitrogen. | Affects conformation, basicity, and steric accessibility compared to unsubstituted amides. fiveable.me |

| N-(2-methoxybenzyl) Group | A benzyl group with a methoxy substituent at the ortho position, attached to the amide nitrogen. | Introduces aromaticity, lipophilicity, and specific electronic and steric properties. |

Overview of Amide-Containing Compounds in Drug Discovery and Chemical Biology

Amide scaffolds are ubiquitous in drug discovery and chemical biology, forming a cornerstone of modern medicinal chemistry. The amide bond is a key structural element in a vast array of pharmaceuticals, natural products, and biologically active compounds. guidechem.com Its prevalence is due to its structural stability and its ability to form hydrogen bonds, which are critical for molecular interactions with biological targets such as enzymes and receptors. cambridgemedchemconsulting.com

The versatility of the amide bond allows for the creation of diverse chemical libraries with a wide range of pharmacological activities. drughunter.com However, the amide bond can also be susceptible to enzymatic cleavage by proteases, which can lead to poor metabolic stability. nih.gov This has driven significant research into the development of amide bond bioisosteres—functional groups that mimic the properties of the amide bond but with improved metabolic stability. cambridgemedchemconsulting.comnih.govmagtech.com.cn Examples of such bioisosteres include triazoles, oxadiazoles, and other heterocyclic rings that can replicate the hydrogen bonding and conformational properties of amides. cambridgemedchemconsulting.comdrughunter.com

Table 2: Examples of Amide-Containing Drugs and their Therapeutic Areas

| Drug Name | Therapeutic Area | Role of the Amide Scaffold |

| Penicillin | Antibiotic | The strained β-lactam amide is crucial for its mechanism of action. |

| Atorvastatin | Cholesterol-lowering | Contains an amide linkage contributing to its binding to HMG-CoA reductase. |

| Paracetamol (Acetaminophen) | Analgesic and Antipyretic | An acetamide (B32628) derivative, the amide group is central to its structure. |

| Lidocaine | Local Anesthetic | An amino amide, its structure is key to its sodium channel blocking activity. |

Rationale for In-depth Academic Inquiry into this compound

The specific combination of structural motifs in this compound provides a compelling rationale for its academic investigation. Research into this compound can contribute to a deeper understanding of several key areas in medicinal chemistry:

Structure-Activity Relationship (SAR) Studies: By systematically modifying each component of the molecule (the amino group, the N-methyl group, the benzyl ring, and the methoxy substituent), researchers can probe the specific contributions of each feature to potential biological activity. This allows for the elucidation of detailed SAR, which is fundamental to rational drug design.

Pharmacokinetic Properties: The N-methylation and the 2-methoxybenzyl group are known to influence properties such as lipophilicity, solubility, and metabolic stability. Studying this compound can provide valuable data on how these specific substitutions affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Model for More Complex Systems: As a relatively small molecule containing key functional groups, it can serve as a scaffold or building block for the synthesis of more complex molecules with potential therapeutic applications. medchemexpress.com Its synthesis and characterization can help refine synthetic methodologies for related compounds. nih.govresearchgate.net

Exploration of Novel Biological Targets: The N-(2-methoxyphenyl)amide moiety has been identified as a component of allosteric modulators for targets like the synaptic vesicle protein 2A (SV2A). pnas.org Investigating this compound and its analogues could lead to the discovery of novel modulators for this or other biological targets. Similarly, N-(3-methoxybenzyl) amides have been studied for their anticonvulsant effects. mdpi.com

In essence, while this compound may not be a known therapeutic agent itself, its structure represents a confluence of important pharmacophoric features. Its academic study is therefore driven by the potential to generate fundamental knowledge applicable to the broader field of drug discovery and the design of new bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-[(2-methoxyphenyl)methyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-13(11(14)7-12)8-9-5-3-4-6-10(9)15-2/h3-6H,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZINPQWBRRZKFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1OC)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for 2 Amino N 2 Methoxy Benzyl N Methyl Acetamide and Analogues

Established Synthetic Pathways for Substituted Acetamides

The construction of the 2-Amino-N-(2-methoxy-benzyl)-N-methyl-acetamide framework relies on fundamental organic transformations, primarily the formation of the amide bond and the introduction of the N-substituents.

Amidation Protocols and Reaction Conditions

The formation of the acetamide (B32628) core of this compound can be achieved through various established amidation protocols. A common and direct approach involves the acylation of a corresponding secondary amine, N-(2-methoxybenzyl)methylamine, with a suitable 2-aminoacetyl synthon. However, a more practical and widely employed strategy utilizes a two-step process starting with a haloacetyl halide.

Specifically, the reaction of an amine with chloroacetyl chloride is a well-documented method for the synthesis of 2-chloroacetamides, which serve as versatile intermediates. For instance, various N-substituted chloroacetamide derivatives have been synthesized by treating aliphatic and aromatic amines with chloroacetyl chloride, often at room temperature. The reaction can be carried out in an aqueous medium or in organic solvents like tetrahydrofuran (B95107) (THF). In some cases, the addition of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate the reaction, leading to high yields of the desired amide.

The resulting 2-chloro-N-(2-methoxy-benzyl)-N-methyl-acetamide can then be converted to the target 2-amino compound through nucleophilic substitution of the chlorine atom with an amino group. This can be achieved using various ammonia (B1221849) surrogates, such as ammonia itself or protected forms of ammonia, followed by deprotection.

| Reactants | Reagents & Conditions | Product | Yield |

| Amine, Chloroacetyl chloride | Aqueous solution, overnight stirring | 2-Chloro-N-alkyl/aryl acetamide | Varies |

| Aryl amine, Chloroacetyl chloride | DBU, THF, room temperature, 3-6 h | N-Aryl-2-chloroacetamide | 75-95% |

Approaches for Introducing Benzyl (B1604629) and Methoxybenzyl Moieties

The introduction of the N-(2-methoxybenzyl) group is a critical step in the synthesis of the target molecule. This is typically achieved by utilizing the pre-formed secondary amine, N-(2-methoxybenzyl)methylamine, as the starting material for the amidation reaction described in the previous section. This amine can be synthesized through various standard N-alkylation methods, such as the reaction of 2-methoxybenzylamine (B130920) with a methylating agent or the reductive amination of 2-methoxybenzaldehyde (B41997) with methylamine (B109427).

Alternatively, the N-benzyl and N-methyl substituents can be introduced sequentially. For example, a primary 2-aminoacetamide could be N-benzylated and subsequently N-methylated. However, this approach can lead to mixtures of products and may require protecting group strategies to ensure selectivity. A more convergent approach, starting with N-(2-methoxybenzyl)methylamine, is generally preferred for its efficiency and control over the substitution pattern at the amide nitrogen.

Stereoselective Synthetic Methodologies for Related Compounds

While this compound itself is achiral, the synthesis of chiral analogues, where the alpha-carbon is a stereocenter, requires the use of stereoselective methodologies. The enantioselective synthesis of α-amino amides is a significant area of research in organic chemistry.

One notable approach is the use of a cinchona alkaloid-catalyzed aza-Henry reaction. This method has been successfully employed for the enantioselective synthesis of D-α-amino amides starting from aliphatic aldehydes. google.com The key step involves the asymmetric addition of bromonitromethane (B42901) to an imine, catalyzed by a chiral phase-transfer catalyst derived from a cinchona alkaloid. The resulting nitroalkane can then be transformed into the desired α-amino amide. google.com

Another powerful strategy for the stereoselective formation of α-amino carbonyl compounds is the catalytic asymmetric Tsuji–Trost reaction. This has been applied to the α-benzylation of N-unprotected amino acid esters using benzyl alcohol derivatives. researchgate.net The reaction is promoted by a ternary catalyst system comprising a chiral aldehyde, a palladium species, and a Lewis acid, leading to the formation of optically active α-benzyl amino acids with good to excellent enantioselectivities. researchgate.net While these methods have been demonstrated on different substrates, the principles can be adapted for the stereoselective synthesis of chiral analogues of this compound.

Synthesis of Diversified Amide Derivatives with Structural Homology to this compound

The structural framework of this compound offers several positions for chemical modification, allowing for the synthesis of a diverse library of analogues with potentially new properties.

Functionalization at the Amide Nitrogen and Alpha-Positions

Functionalization at the amide nitrogen is typically achieved by synthesizing and incorporating a variety of substituted N-benzyl-N-methylamines as precursors in the amidation step. This allows for the introduction of a wide range of substituents on the benzyl ring.

Functionalization at the alpha-position of the acetamide moiety is a versatile strategy for introducing structural diversity. The 2-chloro-N-(2-methoxy-benzyl)-N-methyl-acetamide intermediate is a key precursor for such modifications. The chlorine atom can be displaced by a variety of nucleophiles, including alkoxides, thiolates, and carbanions, to introduce new functional groups at the alpha-position.

Furthermore, direct C-H functionalization of the alpha-position of N-substituted acetamides is an emerging area. For instance, the alkylation of N-substituted 2-phenylacetamides at the alpha-carbon has been reported using various alkylating agents under basic conditions. researchgate.netsemanticscholar.org This approach, if applied to an N-(2-methoxybenzyl)-N-methylacetamide scaffold, could provide a direct route to α-substituted analogues.

| Starting Material | Reaction Type | Reagents & Conditions | Product |

| 2-Chloro-N-substituted acetamide | Nucleophilic Substitution | Various nucleophiles (e.g., RO⁻, RS⁻, R₂CuLi) | α-Substituted-N-substituted acetamide |

| N-Substituted 2-phenylacetamide | α-Alkylation | Alkyl halide, Base (e.g., NaH, LDA) | N-Substituted-α-alkyl-2-phenylacetamide |

Introduction of Methoxyimino Substituents

The introduction of a methoxyimino group at the alpha-position of the acetamide core leads to a class of compounds with significant biological activities. The synthesis of such derivatives often involves the oximation of an α-keto amide followed by methylation of the resulting oxime.

A relevant example is the synthesis of E-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide. The process involves the reaction of an E-2-hydroxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide with a methylating agent, such as dimethyl sulfate, in the presence of a base like potassium carbonate. researchgate.net This methylation step proceeds stereoselectively to afford the E-isomer of the methoxyimino acetamide. researchgate.net An alternative pathway involves the isomerization of the Z-isomer to the E-isomer under acidic conditions. nih.gov This methodology can be conceptually applied to an N-(2-methoxybenzyl)-N-methyl-α-oxoacetamide precursor to generate the corresponding α-methoxyimino derivative.

Chemical Reaction Analysis and Mechanistic Insights in Synthesis

The synthesis of this compound, while not extensively detailed in dedicated literature, can be achieved through established and reliable synthetic organic chemistry methodologies. A logical and efficient approach involves a two-step sequence: the formation of the core secondary amine, N-(2-methoxybenzyl)-N-methylamine, followed by the introduction of the 2-aminoacetamide moiety. This section provides a detailed analysis of the chemical reactions and mechanistic pathways involved in this synthetic strategy.

A plausible and commonly employed route for the synthesis of the key intermediate, N-(2-methoxybenzyl)-N-methylamine, is through reductive amination. This versatile reaction combines an aldehyde or ketone with an amine in the presence of a reducing agent to form a more substituted amine. stackexchange.commdma.ch

The subsequent step involves the acylation of the secondary amine, N-(2-methoxybenzyl)-N-methylamine, to introduce the 2-aminoacetamide group. A practical method for this transformation is a two-step process beginning with N-acylation using 2-chloroacetyl chloride, followed by a nucleophilic substitution reaction with ammonia to replace the chloro group with an amino group.

Step 1: Reductive Amination

Step 2: Acylation and Amination

Mechanistic Analysis of the Synthetic Route

A deeper understanding of the synthesis is gained through a detailed examination of the reaction mechanisms for each step.

Step 1: Reductive Amination of 2-Methoxybenzaldehyde with Methylamine

Reductive amination is a robust method for forming carbon-nitrogen bonds and proceeds through two main stages: the formation of an imine intermediate followed by its reduction. stackexchange.commdma.ch

Imine Formation: The reaction is typically initiated by the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This addition forms a transient tetrahedral intermediate known as a hemiaminal. Under weakly acidic conditions, which are often employed to catalyze this reaction, the hydroxyl group of the hemiaminal is protonated. This protonation turns the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule leads to the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the neutral imine. The removal of water can drive the equilibrium towards the formation of the imine. stackexchange.com

Reduction of the Imine: The newly formed imine is then reduced in situ to the desired secondary amine, N-(2-methoxybenzyl)-N-methylamine. A variety of reducing agents can be employed for this step, with sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) being common choices. The reduction occurs via the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon of the imine C=N double bond. Subsequent protonation of the resulting anion yields the final secondary amine. Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the imine in the presence of the starting aldehyde. libretexts.org

Step 2: N-Acylation with 2-Chloroacetyl Chloride and Subsequent Amination

This step transforms the secondary amine into the final product.

N-Acylation: The synthesis of the amide is achieved through the reaction of N-(2-methoxybenzyl)-N-methylamine with 2-chloroacetyl chloride. This is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. This attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. researchgate.net

Nucleophilic Substitution (Amination): The final step is the conversion of the 2-chloro-N-(2-methoxybenzyl)-N-methyl-acetamide intermediate to the desired 2-amino-N-(2-methoxybenzyl)-N-methyl-acetamide. This is achieved through a nucleophilic substitution reaction where ammonia (NH₃) acts as the nucleophile. The lone pair of electrons on the nitrogen atom of ammonia attacks the carbon atom bearing the chlorine. This reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon from the side opposite to the leaving group (chloride ion). This concerted process involves the simultaneous formation of the new carbon-nitrogen bond and the breaking of the carbon-chlorine bond. The use of excess ammonia is common to drive the reaction to completion and to neutralize the HCl formed. wyzant.com

Interactive Data Tables

Table 1: Summary of Reactions in the Synthesis of this compound

| Step | Reactants | Product | Reaction Type |

| 1 | 2-Methoxybenzaldehyde, Methylamine | N-(2-methoxybenzyl)-N-methylamine | Reductive Amination |

| 2a | N-(2-methoxybenzyl)-N-methylamine, 2-Chloroacetyl chloride | 2-Chloro-N-(2-methoxybenzyl)-N-methyl-acetamide | N-Acylation |

| 2b | 2-Chloro-N-(2-methoxybenzyl)-N-methyl-acetamide, Ammonia | 2-Amino-N-(2-methoxybenzyl)-N-methyl-acetamide | Nucleophilic Substitution |

Table 2: Key Intermediates in the Synthesis

| Intermediate Name | Structure | Role in Synthesis |

| Hemiaminal | Transient intermediate in imine formation | |

| Iminium Ion | Intermediate in imine formation | |

| Imine | Key intermediate in reductive amination | |

| Tetrahedral Intermediate (Acylation) | Transient intermediate in N-acylation | |

| 2-Chloro-N-(2-methoxybenzyl)-N-methyl-acetamide | Stable intermediate before final amination |

Comprehensive Structural Characterization and Spectroscopic Analysis in Research

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 2-Amino-N-(2-methoxy-benzyl)-N-methyl-acetamide is expected to exhibit characteristic absorption bands corresponding to its primary amine, tertiary amide, aromatic, and ether functionalities.

The primary amine (-NH2) group would show two characteristic N-H stretching bands in the region of 3500-3300 cm⁻¹. libretexts.org The tertiary amide group lacks an N-H bond, so the typical N-H stretching and bending (Amide II) bands seen in primary and secondary amides will be absent. spectroscopyonline.com However, the most prominent feature of the amide group is the C=O stretching vibration (Amide I band), which is expected to appear as a strong absorption in the 1680-1630 cm⁻¹ range. spectroscopyonline.com

The aromatic ring will be evidenced by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The methoxy (B1213986) group (-OCH3) should display a characteristic C-O stretching band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). For the related compound N-benzylacetamide, the N-H stretching vibration has been reported in the 3400–3100 cm⁻¹ frequency range. researchgate.net

Table 1: Predicted Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium, Sharp (two bands) |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium |

| Tertiary Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium (multiple bands) |

| Methoxy Group | C-O Stretch (asymmetric) | ~1250 | Strong |

| Methoxy Group | C-O Stretch (symmetric) | ~1050 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, multiplicities, and integrals in ¹H-NMR, and the chemical shifts in ¹³C-NMR, the complete carbon-hydrogen framework can be established.

¹H-NMR Spectroscopy: The proton NMR spectrum would provide a unique fingerprint. The aromatic protons on the 2-methoxy-benzyl group are expected to appear in the downfield region of approximately 6.8-7.4 ppm. The methoxy group (-OCH3) protons would give a sharp singlet around 3.8 ppm. mdpi.com The N-methyl group protons would also appear as a singlet, likely around 2.8-3.1 ppm. The benzylic methylene (B1212753) protons (-N-CH2-Ar) would show a singlet at approximately 4.5-4.7 ppm. The methylene protons of the acetamide (B32628) moiety (-CO-CH2-NH2) would be a singlet around 3.2-3.5 ppm, and the primary amine protons (-NH2) would likely be a broad singlet, the position of which can vary depending on solvent and concentration.

Table 2: Predicted ¹H-NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | 6.8 - 7.4 | Multiplet | 4H |

| Benzylic (-N-CH₂-Ar) | 4.5 - 4.7 | Singlet | 2H |

| Methoxy (Ar-OCH₃) | ~3.8 | Singlet | 3H |

| Acetamide (-CO-CH₂-NH₂) | 3.2 - 3.5 | Singlet | 2H |

| N-Methyl (-N-CH₃) | 2.8 - 3.1 | Singlet | 3H |

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would confirm the number of unique carbon environments. The amide carbonyl carbon is the most deshielded, appearing around 170-175 ppm. The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the methoxy group appearing further downfield. researchgate.net The methoxy carbon itself would be found around 55-60 ppm. rsc.org The benzylic carbon, N-methyl carbon, and the acetamide methylene carbon would appear in the aliphatic region of the spectrum.

Table 3: Predicted ¹³C-NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide Carbonyl (C=O) | 170 - 175 |

| Aromatic (C-OCH₃) | 155 - 160 |

| Aromatic (C-H & C-CH₂) | 110 - 135 |

| Methoxy (-OCH₃) | 55 - 60 |

| Benzylic (-N-CH₂-Ar) | 50 - 55 |

| Acetamide (-CO-CH₂-NH₂) | 45 - 50 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, allowing for the determination of the molecular weight and structural information based on fragmentation patterns. The polar nature of the primary amine might necessitate derivatization for optimal GC analysis, though direct injection is also possible. nih.govnih.gov

The molecular formula of this compound is C₁₁H₁₆N₂O₂. Its calculated molecular weight is approximately 208.26 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 208.

The fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for amides and benzylamines include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or carbonyl group.

Amide Bond Cleavage: Cleavage of the N-CO bond is a common pathway. nih.govrsc.org

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen is highly favorable, leading to the formation of a stable 2-methoxybenzyl cation (m/z = 121) or a tropylium (B1234903) ion rearrangement. nih.gov For N-benzylacetamide, a prominent peak is observed at m/z 106, corresponding to the [C₇H₈N]⁺ fragment. nih.gov A similar cleavage could occur here.

McLafferty Rearrangement: This is typically seen in longer-chain amides and might not be a major pathway for this molecule.

Table 4: Predicted Key Fragments in the EI-Mass Spectrum

| m/z | Possible Fragment Ion |

|---|---|

| 208 | [M]⁺ (Molecular Ion) |

| 178 | [M - CH₂O]⁺ |

| 165 | [M - CH₃-CO]⁺ |

| 121 | [CH₃O-C₇H₆]⁺ (2-methoxybenzyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 87 | [CH₃-N-CO-CH₂-NH₂]⁺ |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice (crystal packing).

While no crystal structure exists for the title compound, the structure of N-benzylacetamide has been determined by single-crystal X-ray diffraction. researchgate.net This data serves as an excellent model for predicting the solid-state behavior of related structures. N-benzylacetamide crystallizes in the monoclinic space group P2₁/c. researchgate.net The analysis of its structure provides insight into the likely packing and hydrogen bonding motifs.

Table 5: Crystallographic Data for N-benzylacetamide

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₁₁NO | researchgate.net |

| Formula Weight | 149.19 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 4.8383 (10) | researchgate.net |

| b (Å) | 14.906 (3) | researchgate.net |

| c (Å) | 11.663 (2) | researchgate.net |

| β (°) | 100.04 (3) | researchgate.net |

| Volume (ų) | 828.3 (3) | researchgate.net |

In the solid state, intermolecular forces dictate how molecules arrange themselves. Hydrogen bonding is a dominant interaction in molecules containing N-H or O-H groups. In the crystal structure of N-benzylacetamide, molecules are linked by intermolecular N-H···O hydrogen bonds, forming infinite chains. researchgate.net This C(4) chain motif is a common packing feature in secondary amides. researchgate.net

For this compound, the primary amine group (-NH₂) provides two hydrogen bond donors. The amide oxygen and the ether oxygen act as hydrogen bond acceptors. It is highly probable that the crystal structure would be dominated by N-H···O hydrogen bonds, potentially linking molecules into tapes or sheets. The absence of an amide N-H donor (due to N-methylation) means the classic C(4) amide chain would not form in the same way, but the primary amine group would be a key player in the supramolecular architecture.

The conformation of a molecule in its crystalline state represents a low-energy state influenced by both intramolecular sterics and intermolecular packing forces. For N-aryl-N-methyl amides, the rotation around the C-N amide bond leads to cis and trans conformers. N-methylation of aromatic amides often results in a preference for the cis conformation (where the aryl group and the carbonyl oxygen are on the same side of the C-N bond) to minimize steric repulsion. nih.gov However, electronic effects and the substitution pattern on the aryl ring can influence this preference. acs.org The 2-methoxy substituent on the benzyl (B1604629) group in the title compound could introduce steric hindrance that influences the rotational preference around the N-benzyl bond and the C-N amide bond, leading to a specific, low-energy conformation in the crystal lattice.

Theoretical and Computational Investigations of 2 Amino N 2 Methoxy Benzyl N Methyl Acetamide and Analogues

Quantum Chemical Calculations (DFT) for Electronic Structure Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can determine various electronic properties, providing a deep understanding of molecular stability, reactivity, and spectroscopic characteristics. For acetamide (B32628) derivatives, DFT has been successfully applied to analyze their fundamental electronic nature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive as it requires less energy to undergo electronic excitation. nih.gov

For analogues of 2-Amino-N-(2-methoxy-benzyl)-N-methyl-acetamide, DFT calculations at the B3LYP/6-311G(d,p) or similar levels of theory have been used to determine these values. nih.govresearchgate.net For instance, the calculated HOMO-LUMO energy gap for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide was found to be 5.0452 eV. nih.govresearchgate.net In another study on an N-aryl-acetamide compound, the HOMO-LUMO gap was calculated to be -3.4869 eV, indicating significant potential for intramolecular charge transfer and high reactivity. nih.gov These studies show that the eventual charge transfer interaction within the molecule can be predicted by a narrow frontier orbital gap. nih.gov

The global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω), can be derived from HOMO and LUMO energies. A lower value of chemical hardness indicates a "soft" molecule with high polarizability and reactivity. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Acetamide Analogues

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | DFT/B3LYP/6-311G(d,p) | - | - | 5.0452 | nih.govresearchgate.net |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | DFT/B3LYP/6-31G+(d,p) | -0.26 | -0.18 | 0.08 | nih.gov |

| N-(2-methoxy-benzyl)-acetamide (2MBA) | DFT/B3LYP/6-311G++(d,p) | - | - | Not Specified | bohrium.comresearchgate.net |

Note: Specific HOMO and LUMO energy values were not always detailed in the source material, but the resulting energy gap was highlighted.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the charge distribution on the molecule's surface using a color spectrum. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. nih.govnih.gov

In studies of acetamide analogues like N-(2-methoxy-benzyl)-acetamide and N-(2-methoxyphenyl)acetamide, MEP analysis confirms the localization of negative potential around electronegative atoms, primarily the oxygen atom of the carbonyl group. bohrium.comresearchgate.netnih.gov This region represents the hydrogen-bond acceptor site. nih.gov Conversely, the positive potential is localized around the hydrogen atoms, particularly the amide (N-H) proton, identifying them as hydrogen-bond donors. nih.govnih.gov For this compound, it is predicted that the most negative potential would be concentrated on the carbonyl oxygen and the primary amine nitrogen, while the most positive regions would be associated with the amine hydrogens.

Molecular Docking Simulations for Putative Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of action of a small molecule ligand with a specific protein target.

For analogues of this compound, docking studies have been performed to evaluate their potential as inhibitors of various enzymes. For example, N-(2-methoxy-benzyl)-acetamide (2MBA) was docked against the Poly (ADP-ribose) polymerase (PARP) protein, a significant target in breast cancer therapy. bohrium.comresearchgate.net Similarly, a series of N-aryl-2-(N-disubstituted) acetamide compounds were evaluated as potential inhibitors for enzymes involved in neurodegenerative diseases, such as monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov

The results of these simulations are often expressed as a binding free energy (ΔGbind) in kcal/mol, where a more negative value indicates a stronger and more stable interaction. For instance, in the study of N-aryl-acetamide compounds, ligands showed more negative ΔGbind values for MAO-B than the reference ligand zonisamide, suggesting they could be more affine inhibitors. nih.gov

Table 2: Molecular Docking Binding Affinities for Acetamide Analogues

| Compound | Target Protein | Binding Affinity (ΔGbind kcal/mol) | Reference Ligand | Reference Ligand Affinity (kcal/mol) | Reference |

| N-aryl-acetamide 5a | MAO-A | -67.43 | Harmine | -80.49 | nih.gov |

| N-aryl-acetamide 5b | MAO-A | -73.25 | Harmine | -80.49 | nih.gov |

| N-aryl-acetamide 5c | MAO-B | -74.53 | Zonisamide | -34.73 | nih.gov |

| N-aryl-acetamide 5d | BChE | -68.75 | Tacrine | -69.82 | nih.gov |

These studies highlight that the acetamide scaffold can be a promising framework for designing inhibitors against various biological targets. The specific interactions observed, such as hydrophobic interactions and hydrogen bonds with key amino acid residues in the active site, provide a roadmap for optimizing the structure of this compound for enhanced biological activity. nih.gov

Advanced Intermolecular Interaction Analysis (Hirshfeld Surface, 2D Fingerprint Plots)

This analysis has been extensively applied to acetamide analogues. For N-(2-methoxyphenyl)acetamide and N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the dominant interactions were found to be H···H contacts, which is typical for organic molecules with a high hydrogen content. nih.govresearchgate.netnih.govnih.gov Other significant contributions come from C···H/H···C, O···H/H···O, and N···H/H···N contacts, which correspond to van der Waals forces and hydrogen bonding. nih.govnih.gov

The 2D fingerprint plots for these analogues show distinct features:

H···H contacts appear as a large, dense region in the plot. nih.gov

O···H/H···O contacts , representing hydrogen bonds, are visible as sharp, distinct spikes. nih.govresearchgate.net

C···H/H···C contacts , often indicative of C-H···π interactions, appear as characteristic "wings" in the plot. nih.gov

By quantifying the percentage of the Hirshfeld surface area corresponding to each contact type, a detailed picture of the crystal packing forces can be established.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Acetamide Analogues

| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | N···H/H···N (%) | Reference |

| N-(2-methoxyphenyl)acetamide | 53.9 | 21.4 | 21.4 | 1.7 | nih.govnih.govresearchgate.net |

| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | 53.8 | 21.7 | 10.8 | 13.6 | nih.govresearchgate.net |

| (2-amino-1-methylbenzimidazole) complex | 71.7 | 17.7 | 7.6 | 2.2 | nih.gov |

This detailed analysis allows for a robust prediction of the types and relative strengths of intermolecular forces that would govern the crystal structure of this compound.

Conformational Analysis through Computational Modeling

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional structure. Acetamides, particularly tertiary amides like this compound, can exist as a mixture of conformational isomers (rotamers) due to the hindered rotation around the amide C-N bond. This gives rise to stable cis (E) and trans (Z) isomers. scielo.br

Computational modeling is essential for exploring the conformational space of such molecules. Ab initio and DFT calculations can be used to determine the geometries and relative energies of different stable conformers. umich.edu For N-methylacetamide (NMA), a simple model for the peptide backbone, extensive computational studies have identified multiple stable conformers resulting from the orientation of the methyl groups. umich.educhemrxiv.org These studies show that the various conformers are very close in energy, often within a few tenths of a kcal/mol, meaning they can coexist in equilibrium. umich.edu

In a study on N-benzyl-N-(furan-2-ylmethyl)acetamide, another tertiary amide, DFT calculations predicted the existence of nine stable conformations (four Z and five E structures) in solution. scielo.br The presence of this rotational equilibrium was confirmed by NMR spectroscopy. scielo.br Given the structural similarities, this compound is also expected to exhibit a complex conformational landscape with multiple stable cis and trans rotamers. Understanding the relative energies and interconversion barriers between these conformers is crucial for interpreting its spectroscopic data and understanding its interactions with biological receptors.

Exploration of Biological Activity and Structure Activity Relationships Within Amide Derivatives

Mechanistic Basis of Biological Effects for Related Amide Scaffolds

The amide functional group is a cornerstone in medicinal chemistry, present in a vast array of biologically active compounds. Its ability to form hydrogen bonds and its conformational properties allow for specific interactions with biological macromolecules like enzymes and receptors, leading to the modulation of their functions.

Amide-containing molecules are known to act as enzyme inhibitors through various mechanisms. The amide bond's planarity and ability to act as both a hydrogen bond donor and acceptor are crucial for its interaction with enzyme active sites. These interactions can lead to reversible or irreversible inhibition of enzyme activity.

Competitive Inhibition : Many amide-based inhibitors are designed to mimic the structure of the natural substrate of an enzyme. By doing so, they compete with the substrate for binding to the enzyme's active site, thereby blocking the normal catalytic reaction.

Non-competitive Inhibition : In some cases, amide-containing molecules can bind to an allosteric site on the enzyme, a location distinct from the active site. This binding induces a conformational change in the enzyme, which alters the shape of the active site and reduces its efficiency, regardless of substrate concentration.

Transition-State Analogs : Some of the most potent enzyme inhibitors are those that mimic the transition state of the reaction catalyzed by the enzyme. The amide group can be a key component in these analogs, designed to bind to the enzyme with very high affinity.

For instance, derivatives of N–benzyl (B1604629)–2–(N–benzylamido)acetamide have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine (B1216132). Kinetic studies revealed that these compounds act as competitive inhibitors of BChE. abq.org.br

The interaction of amide-containing ligands with receptors is governed by the principles of molecular recognition, where the ligand's three-dimensional shape, charge distribution, and hydrogen bonding capabilities determine its affinity and selectivity for a particular receptor.

The N-benzylacetamide moiety is a common scaffold in ligands designed to interact with various receptors. The aromatic ring of the benzyl group can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues in the receptor's binding pocket. The amide group itself is a critical anchor, forming key hydrogen bonds with the receptor.

Studies on N-2-methoxybenzyl (NBOMe) derivatives of phenethylamines have shown that the N-2-methoxybenzyl substitution significantly increases the binding affinity for several serotonergic (5-HT2A, 5-HT2C), adrenergic (α1), and histaminergic (H1) receptors. nih.gov This highlights the importance of the methoxybenzyl group in modulating receptor interactions. In another example, a dimeric ligand based on N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide demonstrated high affinity and selectivity for melatonin (B1676174) receptors (MT(1) and MT(2)). nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological potency and selectivity of a lead compound. For N-benzylacetamide derivatives, extensive SAR studies have been conducted, particularly in the context of anticonvulsant activity.

The biological activity of N-benzylacetamide derivatives can be significantly influenced by the nature and position of substituents on both the benzyl ring and the acetamide (B32628) moiety.

Substituents on the Benzyl Ring:

Research on thiazolyl N-benzyl-substituted acetamide derivatives as Src kinase inhibitors has shown that substitutions on the benzyl group can modulate activity. For example, introducing a fluoro group at the 4-position of the benzyl ring resulted in a slight decrease in inhibitory activity, while a methyl group at the same position led to a nearly four-fold decrease in potency. chapman.edu In contrast, for certain N-benzyl-2-acetamido-α-(furan-2-yl)acetamide anticonvulsants, a 4-fluorobenzyl substitution led to outstanding activity. acs.org

Substituents on the Acetamide Moiety:

The acetamide portion of the molecule is also a critical determinant of activity. In a series of anticonvulsant N-benzyl 2-acetamidoacetamides, replacement of the 2-acetamido group with hydroxy or methoxy (B1213986) groups retained significant activity, suggesting that the acetamido group is important but not essential for anticonvulsant effects. nih.gov Furthermore, the introduction of a small, substituted heteroatom moiety at the 3-position of N-benzyl-2-acetamidopropionamide derivatives led to highly potent anticonvulsant activity, particularly with oxygen-containing substituents like methoxy and ethoxy groups. nih.gov

The following table summarizes the effect of substituents on the anticonvulsant activity of some N-benzyl-2-acetamidopropionamide derivatives in the maximal electroshock (MES) seizure test in rats (oral administration).

| Compound | Substituent at C3 | ED₅₀ (mg/kg) |

| N-benzyl-2-acetamido-3-methoxypropionamide | -OCH₃ | 3.9 nih.gov |

| N-benzyl-2-acetamido-3-ethoxypropionamide | -OCH₂CH₃ | 19 nih.gov |

| Phenytoin (Reference) | - | 23 nih.gov |

ED₅₀ is the median effective dose required to produce a therapeutic effect in 50% of the population.

Stereochemistry plays a crucial role in the biological activity of many chiral N-benzylacetamide derivatives. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target.

For the anticonvulsant N-benzyl-2-acetamido-3-methoxypropionamide, the biological activity was found to reside principally in the (R)-stereoisomer. nih.govcapes.gov.br The ED₅₀ value for the (R)-isomer was 4.5 mg/kg (i.p. in mice), whereas the ED₅₀ for the (S)-isomer was greater than 100 mg/kg, indicating a significant difference in potency between the two enantiomers. nih.gov Similarly, for α-phenyl and α-furan-2-yl substituted α-acetamido-N-benzylacetamides, the (R)-stereoisomer was found to be approximately 10 times more potent as an anticonvulsant than the (S)-enantiomer. acs.org

This pronounced stereoselectivity underscores the importance of a specific spatial arrangement of functional groups for optimal interaction with the biological target, likely a receptor or enzyme with a chiral binding site.

Diverse Biological Activities of Amide Analogues and Derivatives

The N-benzylacetamide scaffold and its analogues have been explored for a wide range of biological activities, demonstrating the versatility of this chemical class.

Anticonvulsant Activity : As extensively discussed, numerous N-benzylacetamide derivatives, such as Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide), have been developed as potent anticonvulsant agents. nih.gov These compounds have shown efficacy in various seizure models. nih.govresearchgate.net

Enzyme Inhibition : As mentioned earlier, N-benzyl-acetamide derivatives have been investigated as inhibitors of butyrylcholinesterase, which could be relevant for the treatment of neurodegenerative diseases. abq.org.br Additionally, thiazolyl N-benzyl-substituted acetamide derivatives have been identified as Src kinase inhibitors with potential anticancer activity. chapman.edu

Receptor Modulation : The N-(2-methoxybenzyl) moiety is a key feature in a class of potent hallucinogens that are agonists at serotonin (B10506) 5-HT2A receptors. nih.govresearchgate.net This indicates that N-benzylacetamide derivatives with this substitution pattern could potentially interact with a variety of neurotransmitter receptors.

Antimicrobial and Fungicidal Activity : Some N-benzyl-substituted carboxamides have shown good activity against strains of S. aureus and B. subtilis. researchgate.net Furthermore, certain 2-methoxy-2-phenyl-N-methylacetamide derivatives have been found to possess fungicidal activities. researchgate.net

Other Activities : N-Benzyl-N-methylacetamide has been described as a cardiac stimulant and thermogenic agent. biosynth.com

This diversity in biological activity highlights the potential of the N-benzylacetamide scaffold as a template for the design of new therapeutic agents targeting a variety of diseases.

Fungicidal Potency and Spectrum of Activity

The fungicidal potential of amide derivatives, particularly N-methylacetamide analogues, has been a subject of significant research. Studies on 2-methoxy-N-methyl-2-phenylacetamide derivatives have elucidated key structural features that influence their efficacy and spectrum of activity against various plant pathogens.

Research has revealed that the introduction of a substituted benzylideneaminooxymethyl group at the 2-position of the phenylacetamide moiety can confer strong fungicidal activity. researchgate.netresearchgate.net The potency is further enhanced by the presence of halogen atoms (such as chlorine or fluorine), methyl, ethyl, methoxy, or difluoromethoxy groups on the benzylidene ring. researchgate.netresearchgate.net For instance, derivatives with these substitutions have shown notable activity against cucumber downy mildew. researchgate.netresearchgate.net

Interestingly, the stereochemistry of the oxime group plays a critical role; the E-form of 2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide was found to be significantly more active than the Z-form, particularly against rice diseases. Furthermore, N-methylphenylacetamide derivatives generally exhibit stronger fungicidal activities than their corresponding phenylacetic acid methyl ester counterparts.

A study of nicotinamide (B372718) derivatives identified a compound, 16g, with potent activity against Candida albicans, including fluconazole-resistant strains, with a minimal inhibitory concentration (MIC) of 0.25 μg/mL. mdpi.comnih.gov The mechanism of action was linked to the disruption of the fungal cell wall. mdpi.comnih.gov Structure-activity relationship (SAR) studies highlighted that the positions of the amino and isopropyl groups were crucial for this high level of activity. mdpi.comnih.gov

The following table summarizes the fungicidal activity of selected amide derivatives against various pathogens.

| Compound Class | Key Structural Features | Pathogen(s) | Notable Activity |

| 2-Methoxy-N-methyl-phenylacetamides | α-methylbenzylideneaminooxymethyl group at 2-position; Halogen/alkyl/methoxy group on benzylidene ring | Cucumber downy mildew, Potato late blight | High efficacy, particularly with trifluoromethyl or difluoromethoxy substitutions. researchgate.netresearchgate.net |

| 2-Methoxyimino-N-methyl-acetamides | (E)-oxime isomer; 2-phenoxyphenyl group | Rice diseases | (E)-form significantly more potent than (Z)-form. |

| Nicotinamide Derivatives | Specific positions of amino and isopropyl groups | Candida albicans (including resistant strains), Cryptococcus neoformans, Trichophyton | MIC values as low as 0.125–1 μg/mL against fluconazole-resistant C. albicans. mdpi.comnih.gov |

| 2-Hydroxyphenyl Aminoacetamides | Hydroxyl and carbonyl groups | Sclerotinia sclerotiorum, Phytophthora capsici | Compound 5e showed an EC50 of 2.89 µg/mL against S. sclerotiorum. nih.gov |

Anticonvulsant Properties and Pharmacophore Identification of Related Acetamides

N-benzyl acetamide derivatives have been extensively investigated for their anticonvulsant properties. A key pharmacophore identified for this class of compounds is the α-substituted amide group. nih.gov This structural motif is present in various antiepileptic drugs and is thought to contribute to their mechanism of action, potentially through the inhibition of neuronal nicotinic acetylcholine receptors. nih.gov

Studies on functionalized N-benzyl 2-acetamidoacetamides have shown significant protection against maximal electroshock (MES)-induced seizures in animal models. nih.gov While the 2-acetamido group was initially considered essential, further research demonstrated that replacing it with a hydroxy or methoxy group could retain anticonvulsant activity. nih.gov Specifically, the (R)-isomer of the hydroxy derivative showed the principal activity. nih.gov

The potency of these compounds can be significantly influenced by substituents. For N-benzyl-2-acetamidopropionamide derivatives, introducing small, heteroatom-containing moieties at the C(3) position validates the hypothesis that such substitutions are crucial for maximal activity. nih.gov For example, N-benzyl-2-acetamido-3-methoxypropionamide exhibited a potent median effective dose (ED50) of 8.3 mg/kg in the MES test in mice, which is comparable to phenytoin. nih.gov The anticonvulsant activity was found to reside primarily in the (R)-stereoisomer. nih.gov

The table below presents pharmacological data for representative anticonvulsant acetamide derivatives.

| Compound | Animal Model | Test | ED50 (mg/kg, i.p.) | Protective Index (PI) |

| N-benzyl 2-acetamido-3-methoxypropionamide | Mouse | MES | 8.3 nih.gov | >15.7 nih.gov |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Mouse | MES | 4.5 nih.gov | 6.0 nih.gov |

| N-benzyl 2,3-dimethoxypropionamide | Mouse | MES | 30 nih.gov | N/A |

| Phenytoin | Mouse | MES | 6.5 nih.gov | 10.3 nih.gov |

| Lacosamide | Mouse | MES | 12.9 semanticscholar.org | 4.3 semanticscholar.org |

Interactions with Poly(ADP-ribose) Polymerase (PARP) Proteins as a Drug Target

Poly(ADP-ribose) polymerases (PARPs) are critical enzymes in DNA repair, making them a significant target in cancer therapy. mdpi.com PARP inhibitors function by mimicking the nicotinamide moiety of the NAD+ substrate, thereby blocking the enzyme's catalytic activity. mdpi.com A common structural feature in many PARP inhibitors is a carboxamide group, often attached to or embedded within an aromatic system, which is believed to be important for binding to the enzyme's active site. mdpi.com

While direct studies on 2-Amino-N-(2-methoxy-benzyl)-N-methyl-acetamide as a PARP inhibitor are not prevalent, the broader class of amide-containing molecules has been extensively developed for this purpose. The design of PARP-1 inhibitors often incorporates a pharmacophore that can interact with the nicotinamide-binding pocket of the enzyme. mdpi.com For example, the phenanthridinone derivative PJ34, which contains an acetamide side chain, is a known PARP-1 inhibitor that competes with NAD+ for the binding site. nih.gov

The development of novel PARP inhibitors has led to compounds with high potency. Optimization of lead compounds, such as (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide, has resulted in analogues with IC50 values in the low nanomolar range for PARP-1. nih.gov These inhibitors often show selectivity for PARP-1 and PARP-2 over other isoforms and can specifically inhibit the growth of cancer cells with deficiencies in DNA repair pathways, such as those with BRCA mutations. mdpi.comnih.gov

Other Identified Biological Targets and Pathways

Beyond their fungicidal, anticonvulsant, and potential PARP-inhibitory activities, derivatives of N-benzyl-acetamide have been associated with other biological targets and pathways.

Src Kinase Inhibition: Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated as inhibitors of Src kinase, a protein involved in various cellular signaling pathways that can contribute to cancer progression. chapman.edu The unsubstituted N-benzyl derivative showed inhibitory activity against c-Src kinase with GI50 values in the low micromolar range. chapman.edu

Succinate (B1194679) Dehydrogenase (SDH) Inhibition: For some 2-hydroxyphenyl substituted aminoacetamides with fungicidal properties, molecular docking studies have suggested that the succinate dehydrogenase (SDH) enzyme could be a potential target. nih.gov SDH inhibitors are an important class of fungicides that disrupt the mitochondrial respiratory chain in fungi.

Neuronal Nicotinic Acetylcholine Receptors: As mentioned previously, the α-substituted amide group, a common pharmacophore in anticonvulsant acetamides, has been proposed to act by inhibiting neuronal nicotinic acetylcholine receptors in the brain. nih.gov This interaction represents a potential unifying mechanism of action for this class of antiepileptic drugs. nih.gov

Future Research Avenues and Prospects for 2 Amino N 2 Methoxy Benzyl N Methyl Acetamide Studies

Rational Design and De Novo Synthesis of Novel Analogues for Targeted Applications

The principles of rational design offer a systematic approach to modifying a lead compound to enhance desired properties. For 2-Amino-N-(2-methoxy-benzyl)-N-methyl-acetamide, this would involve the synthesis of a library of analogues where specific parts of the molecule are systematically altered. Structure-activity relationship (SAR) studies on related N-benzyl acetamide (B32628) derivatives have shown that substitutions on the benzyl (B1604629) ring can be critical for biological activity. For instance, the introduction of fluoro or chloro groups has been shown to modulate the anticancer activity of certain thiazolyl acetamide derivatives. chapman.edu

Future work could focus on several key modifications:

Aromatic Ring Substitution: Introducing a variety of substituents (e.g., halogens, nitro groups, alkyl groups) at different positions on the 2-methoxy-benzyl ring could modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Amide N-Alkyl Group Modification: The N-methyl group could be replaced with larger alkyl groups (ethyl, propyl) or cyclic structures to probe the steric tolerance of a potential binding pocket. The N-methylation itself can be a key determinant of potency, as seen in some kinase inhibitors where its absence or presence alters hydrogen bonding capabilities. nih.gov

Acetamide Moiety Alteration: The terminal amino group of the acetamide could be acylated, alkylated, or used as a handle to attach other functional groups, potentially creating bifunctional molecules or pro-drugs.

The synthesis of these new analogues could be achieved through established organic chemistry routes, potentially involving the amination of a suitable halo-acetamide precursor with a custom-synthesized N-methyl-(2-methoxy-benzyl)amine. researchgate.net

Table 1: Hypothetical Analogues and Design Rationale

| Analogue Series ID | Structural Modification | Design Rationale | Potential Targeted Application |

|---|---|---|---|

| ARO-S-01 | Replacement of 2-methoxy with 4-fluoro on the benzyl ring | Enhance metabolic stability and alter electronic properties for improved target binding. | Anticancer, Kinase Inhibition |

| ARO-S-02 | Addition of a 4-chloro or 3,4-dichloro pattern on the benzyl ring | Increase lipophilicity and explore interactions with hydrophobic pockets. | Antimicrobial, CNS activity |

| N-ALK-01 | Replacement of N-methyl with N-ethyl or N-cyclopropyl | Probe steric limitations in a potential binding site and modify solubility. | Receptor Modulation |

| ACE-M-01 | Replacement of the terminal amino group with a hydroxyl or thiol group | Introduce new hydrogen bonding capabilities and potential for covalent interactions. | Enzyme Inhibition |

Development of Advanced Computational Models for Predictive Biology

Computational chemistry provides powerful tools to predict the properties and biological activities of molecules before their synthesis, saving time and resources. For this compound and its prospective analogues, a multi-faceted computational approach would be highly beneficial.

Quantitative Structure-Activity Relationship (QSAR): Once a library of analogues is synthesized and tested, QSAR models could be developed to correlate specific physicochemical properties with biological activity. This can help in predicting the activity of new, unsynthesized compounds.

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the preferred binding orientation and affinity of the compound and its analogues to the target's active site. This can provide insights into the molecular basis of its action and guide further design efforts.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the compound's interaction with a target protein or its behavior in a biological environment, such as a cell membrane. Studies on N-methylacetamide (NMA) have used it as a simple model for the peptide bond in proteins to develop accurate force fields for complex biomolecular simulations, highlighting the fundamental importance of this core structure in computational biophysics. chemrxiv.orglifechempharma.com These advanced models could be adapted to study the conformational preferences and interactions of this compound.

Table 2: Comparison of Applicable Computational Models

| Computational Method | Primary Application | Information Gained | Required Input |

|---|---|---|---|

| QSAR | Predict activity of new analogues | Correlation between chemical structure and biological activity. | A dataset of related compounds with known structures and activities. |

| Molecular Docking | Predict binding mode and affinity | Binding pose, interaction types (H-bonds, hydrophobic), and estimated binding energy. | 3D structure of the target protein and the ligand. |

| Molecular Dynamics | Simulate molecular motion over time | Conformational stability, binding free energy, solvent effects, and dynamic interactions. | A starting complex (e.g., from docking) and a force field. |

Investigation of Underexplored Biological Pathways and Therapeutic Potentials

The structural features of this compound suggest several biological pathways that could be investigated. The broader class of acetamide derivatives has been associated with a wide range of biological activities.

Anticancer Activity: Substituted N-benzyl acetamides have been investigated as Src kinase inhibitors, suggesting that the core scaffold could be relevant for anticancer research. chapman.edu Future studies could screen the compound against a panel of cancer cell lines and kinases to identify potential antiproliferative effects.

Antimicrobial Potential: Heterocyclic systems linked to an acetamide core have demonstrated significant antibacterial activity. nih.gov The compound could be tested against various strains of pathogenic bacteria and fungi to explore its potential as an anti-infective agent.

Neurological Activity: The N-methyl-D-aspartate receptor (NMDAR) is a key target in the central nervous system, and various antagonists have been explored for managing neuropathic pain. mdpi.com The N-benzyl moiety is present in various CNS-active compounds, making neurological pathways a plausible area of investigation.

Cardiovascular Effects: The related compound N-Benzyl-N-methylacetamide has been described as a cardiac stimulant. biosynth.com This suggests that this compound could be evaluated for effects on cardiovascular targets such as ion channels or adrenergic receptors.

Table 3: Potential Biological Pathways for Investigation

| Potential Pathway | Rationale Based on Structural Analogy | Initial Screening Method |

|---|---|---|

| Kinase Inhibition | Thiazolyl N-benzyl acetamide derivatives show Src kinase inhibitory activity. chapman.edu | In vitro kinase inhibition assays; cancer cell line proliferation assays. |

| Antibacterial Action | Acetamide derivatives of 2-mercaptobenzothiazole (B37678) show antibacterial potential. nih.gov | Minimum Inhibitory Concentration (MIC) assays against bacterial strains. |

| NMDAR Modulation | NMDAR antagonists are explored for neuropathic pain and contain diverse structures. mdpi.com | Radioligand binding assays; electrophysiology on neuronal cells. |

| Cardiovascular Activity | N-Benzyl-N-methylacetamide is a known cardiac stimulant. biosynth.com | Isolated organ bath studies (e.g., Langendorff heart); ion channel patch-clamp assays. |

Integration of Omics Data for Systems-Level Understanding of Compound Effects

To gain a comprehensive understanding of the biological effects of this compound, modern systems biology approaches are indispensable. Rather than focusing on a single target, integrating multi-omics data allows for a holistic view of the cellular response to the compound. nih.govnih.gov

Transcriptomics (RNA-seq): This technique would reveal how the compound alters gene expression across the entire genome. It can help identify upregulated or downregulated pathways, providing clues about the compound's mechanism of action and potential off-target effects.

Proteomics: By quantifying changes in protein levels and post-translational modifications, proteomics can provide a functional readout of the transcriptomic changes and identify the specific proteins that interact with the compound or are affected by its activity.

Metabolomics: This approach analyzes the global profile of metabolites in a biological system. It can reveal how the compound perturbs metabolic pathways, which is crucial for understanding its physiological effects and potential toxicity.

Integrating these different omics layers provides a powerful, data-driven method to generate new hypotheses about the compound's function, identify biomarkers of its activity, and build a comprehensive picture of its impact on biological systems. mdpi.com

Table 4: Overview of Omics Technologies for Compound Characterization

| Omics Layer | Technology | Biological Information Provided | Potential Insights for the Compound |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing (RNA-seq) | Genome-wide gene expression changes. | Identification of regulated biological pathways and upstream signaling cascades. |

| Proteomics | Mass Spectrometry (MS)-based proteomics | Global protein abundance and post-translational modifications. | Confirmation of functional protein changes and identification of direct binding partners. |

| Metabolomics | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Changes in endogenous small molecule metabolite profiles. | Elucidation of effects on cellular metabolism and energy production. |

Q & A

Q. What is the synthetic methodology for preparing 2-Amino-N-(2-methoxy-benzyl)-N-methyl-acetamide?

The compound is synthesized via a condensation reaction between 2-methoxy-benzylamine (1 mmol) and acetic acid (1 mmol) in ethanol. The mixture is refluxed for 6 hours under constant stirring, followed by cooling, filtration, and recrystallization in ethanol to yield pure crystals . Key purification steps include solvent selection and temperature control to optimize yield and purity.

Q. Which spectroscopic techniques are employed to characterize this compound?

- FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, N-H bending).

- NMR (¹H and ¹³C) : Confirms proton environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons) and carbon assignments.

- Single-crystal X-ray diffraction : Resolves the 3D molecular structure and crystallographic parameters (e.g., space group, unit cell dimensions) .

Q. How is the crystal structure validated experimentally?

Single-crystal X-ray diffraction data are refined using SHELX software (e.g., SHELXL for structure refinement). Key metrics include R-factors (R₁, wR₂) and goodness-of-fit (GOF) to ensure structural accuracy. Hydrogen bonding and packing interactions are mapped to confirm supramolecular assembly .

Advanced Research Questions

Q. How are non-covalent interactions in the crystal structure quantitatively analyzed?

Hirshfeld surface analysis and 2D fingerprint plots are used to quantify intermolecular interactions (e.g., H-bonding, van der Waals contacts). For example, O···H (25%) and C···H (18%) interactions dominate in N-(2-methoxy-benzyl)acetamide, as revealed by normalized contact distances and surface curvature .

Q. What computational strategies are applied to predict electronic properties and reactivity?

- Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV), chemical hardness/softness, and Molecular Electrostatic Potential (MEP) surfaces.

- Solvent effects are incorporated via the Polarizable Continuum Model (PCM) to refine reactivity indices .

Q. How is the compound evaluated for potential anticancer activity?

Molecular docking against Tankyrase-1/2 (anticancer targets) is performed using AUTODOCK 4.2. Grid box parameters (e.g., 60 × 60 × 60 ų) are centered on the active site. Binding affinities (ΔG) and interaction profiles (e.g., hydrogen bonds with Arg1224) are compared to reference drugs (e.g., olaparib). PyMol and LigPlot visualize binding poses .

Q. How to resolve discrepancies between experimental and computational data?

- Re-optimize computational parameters : Adjust basis sets (e.g., 6-311++G(2d,p)) or include dispersion corrections (e.g., D3-BJ).

- Validate experimental conditions : Check for solvent effects, crystal defects, or temperature-dependent conformational changes.

- Cross-validate with alternative methods : Compare DFT results with MP2 or CCSD(T) calculations for critical properties .

Q. How are ADMET properties predicted to assess drug-likeness?

Tools like SwissADME predict Lipinski’s Rule of Five compliance (e.g., molecular weight <500, logP <5). pkCSM evaluates pharmacokinetics (e.g., Caco-2 permeability >0.9 × 10⁻⁶ cm/s) and toxicity (e.g., AMES test for mutagenicity). Results are benchmarked against clinical candidates to prioritize lead optimization .

Methodological Considerations

- Data Contradiction Analysis : When crystallographic bond lengths deviate >0.05 Å from DFT predictions, re-examine basis set adequacy or experimental data collection (e.g., radiation damage during X-ray exposure) .

- Experimental Design : For reproducibility, document reflux time, solvent purity, and crystallization kinetics (e.g., slow evaporation vs. diffusion methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.